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molecular formula C7H12O2 B142444 4-Methoxycyclohexanone CAS No. 13482-23-0

4-Methoxycyclohexanone

Cat. No. B142444
M. Wt: 128.17 g/mol
InChI Key: XADCKKKOYZJNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06015927

Procedure details

The procedure of Example I was repeated, but the p-methoxyphenol was used in molten form without addition of methylcyclohexane. After a hydrogenation time of 380 minutes, 62.1% by weight of the p-methoxyphenol had reacted and p-methoxycyclohexanone had been formed in a yield of 46.5% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.CC1CCCCC1>>[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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